molecular formula C8H5BrN2S B3033262 5-Bromo-3-phenyl-1,2,4-thiadiazole CAS No. 101494-82-0

5-Bromo-3-phenyl-1,2,4-thiadiazole

Cat. No.: B3033262
CAS No.: 101494-82-0
M. Wt: 241.11 g/mol
InChI Key: ZRWWEJIHJFHGTH-UHFFFAOYSA-N
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Description

5-Bromo-3-phenyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C8H5BrN2S and its molecular weight is 241.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of 1,3,4-Thiadiazole Derivatives' Biological Activity

1,3,4-Thiadiazole derivatives, related to the structural framework of 5-Bromo-3-phenyl-1,2,4-thiadiazole, are recognized for their broad pharmacological potential. These compounds serve as crucial scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. The versatility of 1,3,4-thiadiazole as a pharmacophore scaffold allows for significant chemical modification, enhancing its importance in drug design. The combination of the 1,3,4-thiadiazole core with various heterocycles often results in a synergistic effect, making these scaffolds promising structural matrices for new drug-like molecules (Lelyukh, 2019).

Antimicrobial and Antitumor Applications

The antimicrobial and antitumor activities of 1,3,4-thiadiazole derivatives have been extensively documented. These compounds are notable for their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different molecules into one framework leads to compounds with interesting biological profiles. This review highlights the recently synthesized 1,3,4-thiadiazole derivatives that exhibit important biological activities, underscoring their potential in the pursuit and design of new drugs (Mishra et al., 2015).

Synthetic and Biological Significance

Synthesis and biological significances of 1,3,4-thiadiazolines and related heterocyclic compounds have been a focus of research due to their pharmaceutical significance against various fungal and bacterial strains. The literature review of synthetic methods of thiadiazolines highlights their major importance and diverse biological activity, offering insights into their pharmacological applications (Yusuf & Jain, 2014).

Analgesic and Anti-inflammatory Agents

Heterocyclic systems containing triazole and thiadiazole fragments, including those similar to this compound, are significant sources of analgesic and/or anti-inflammatory agents. These compounds demonstrate a broad spectrum of biological activities and have shown high selectivity of action, low toxicity, and effects comparable to standard drugs. The review provides data on structure-activity relationship analyses, suggesting these heterocyclic systems are promising for the development of new analgesic and anti-inflammatory drugs (Koval et al., 2022).

Mechanism of Action

Target of Action

5-Bromo-3-phenyl-1,2,4-thiadiazole is a derivative of the thiadiazole class of compounds . Thiadiazole derivatives have been found to interact with a variety of biological targets, including heat shock protein 90 (Hsp90) and the ATP-binding pocket of the focal adhesion kinase (FAK) . Hsp90 is a chaperone protein that controls the folding of numerous proteins, while FAK is involved in cellular adhesion and migration processes .

Mode of Action

It is suggested that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . In the case of Hsp90, inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

Thiadiazole derivatives are known to affect various biochemical pathways. For instance, they can block the activity of Hsp90, leading to the degradation of several oncoproteins . This can disrupt the normal functioning of cells and lead to cell death, particularly in cancer cells .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The result of the action of this compound is the disruption of processes related to DNA replication . This can inhibit the replication of both bacterial and cancer cells . Additionally, the inhibition of Hsp90 can lead to the degradation of several oncoproteins, disrupting normal cellular functions .

Future Directions

1,3,4-thiadiazole derivatives have shown a wide range of therapeutic activities and are considered potential anticancer agents . Therefore, future research may focus on exploring the therapeutic potential of 5-Bromo-3-phenyl-1,2,4-thiadiazole and its derivatives.

Properties

IUPAC Name

5-bromo-3-phenyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEJIHJFHGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.